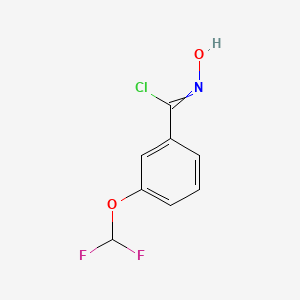
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a difluoromethoxy group, a hydroxy group, and a benzimidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and chlorination of the carboxylic acid . The final step involves N-acylation using sodium hydroxide as the alkali, which has been found to be more economical for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of sodium hydroxide in the final step of synthesis suggests that this method could be adapted for large-scale production due to its cost-effectiveness and safety advantages .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidoyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzimidoyl chloride moiety .
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity and stability.
Agrochemicals: The compound is also utilized in the production of agrochemicals, although specific examples are not extensively documented.
Organic Electronics: Its unique reactivity makes it suitable for use in materials for organic electronics.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives, which are structurally related, exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) and other enzymes . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl Chloride: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceuticals and agrochemicals.
Other Difluoromethoxy Compounds: Compounds with the difluoromethoxy group often exhibit similar reactivity and stability, making them useful in various chemical syntheses.
Uniqueness
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H6ClF2NO2 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-2-1-3-6(4-5)14-8(10)11/h1-4,8,13H |
Clave InChI |
XBWBGBMFKIZXSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)F)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















